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molecular formula C13H15BrN2O3 B8575185 tert-butyl 3-bromo-5-(hydroxymethyl)-1H-indazole-1-carboxylate

tert-butyl 3-bromo-5-(hydroxymethyl)-1H-indazole-1-carboxylate

Cat. No. B8575185
M. Wt: 327.17 g/mol
InChI Key: RPJZZAGAGNTNBE-UHFFFAOYSA-N
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Patent
US09073892B2

Procedure details

Sodium borohydride (395 mg; 10.4 mmol; 2.9 eq.) was added in one portion to a solution of tert-butyl-3-bromo-5-formyl-1H-indazole-1-carboxylate (1.20 g; 3.58 mmol; 1.0 eq.) in DMF (30 mL). The reaction mixture was stirred for 3 h then poured into HCl (0.1N solution) and extracted with EtOAc. Combined organic phases were washed with brine, dried over magnesium sulfate, filtered and concentrated to give the tittle compound as a yellow solid (1.19 g, 100%). 1H NMR (300 MHz, DMSO-d6) δ 8.05 (d, J=8.7 Hz, 1H), 7.69-7.60 (m, 2H), 4.66 (s, 2H), 1.65 (s, 9H). HPLC (Condition A): Rt 3.65 min (purity 81.6%). MS (ESI+): 327.1, 329.1.
Quantity
395 mg
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
100%

Identifiers

REACTION_CXSMILES
[BH4-].[Na+].[C:3]([O:7][C:8]([N:10]1[C:18]2[C:13](=[CH:14][C:15]([CH:19]=[O:20])=[CH:16][CH:17]=2)[C:12]([Br:21])=[N:11]1)=[O:9])([CH3:6])([CH3:5])[CH3:4].Cl>CN(C=O)C>[Br:21][C:12]1[C:13]2[C:18](=[CH:17][CH:16]=[C:15]([CH2:19][OH:20])[CH:14]=2)[N:10]([C:8]([O:7][C:3]([CH3:6])([CH3:5])[CH3:4])=[O:9])[N:11]=1 |f:0.1|

Inputs

Step One
Name
Quantity
395 mg
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
1.2 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1N=C(C2=CC(=CC=C12)C=O)Br
Name
Quantity
30 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
WASH
Type
WASH
Details
Combined organic phases were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
BrC1=NN(C2=CC=C(C=C12)CO)C(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.19 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 101.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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